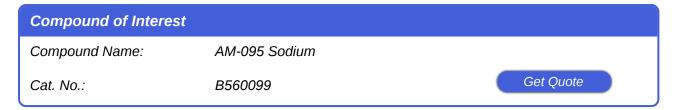


Unveiling the Pharmacokinetic Profile of AM-095 Sodium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

AM-095 Sodium, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant therapeutic potential in preclinical models of fibrosis.[1] A thorough understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the core pharmacokinetic data, experimental methodologies, and associated signaling pathways of **AM-095 Sodium**.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of **AM-095 Sodium** has been characterized in rats and dogs, revealing high oral bioavailability and a moderate half-life.[1][2] A summary of the key quantitative data is presented in the table below for ease of comparison.



Paramete r	Species	Dosing Route	Dose	Cmax	Tmax	t1/2
AM-095	Rat (Sprague- Dawley)	Oral	10 mg/kg	41 μΜ	2 h	1.79 h
AM-095	Rat (Sprague- Dawley)	Intravenou s	2 mg/kg	12 μΜ	15 min	1.79 h
AM-095	Dog (Beagle)	Oral	5 mg/kg	21 μΜ	15 min	-
AM-095	Dog (Beagle)	Intravenou s	2 mg/kg	-	-	-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life. Data compiled from available preclinical studies.[2][3]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of **AM-095 Sodium**.

Animal Models

- Rats: Male Sprague-Dawley rats, weighing between 250-300g, with surgically implanted jugular vein catheters were utilized.[2]
- Dogs: Male beagle dogs were used for pharmacokinetic studies.[2]
- Mice: C57Bl/6 mice were used in studies investigating the in vivo effects of AM-095.[2]

For all studies, animals were fasted for 15 to 24 hours prior to the administration of the compound.[2]

Drug Administration



- Intravenous (IV) Administration:
 - In rats, AM-095 was administered as a 2 mg/kg bolus injection in 0.9% saline into the jugular vein at a volume of 1 mL/kg.[2]
 - In dogs, a 2 mg/kg intravenous dose was administered.[2]
- Oral (PO) Administration:
 - In rats, AM-095 was administered via oral gavage at a dose of 10 mg/kg as a solution in
 0.5% methylcellulose, with a volume of 3 mL/kg.[2]
 - In dogs, a single oral dose of 5 mg/kg was administered.[2]
 - In mice, AM-095 was administered by oral gavage at 30 mg/kg.[2]

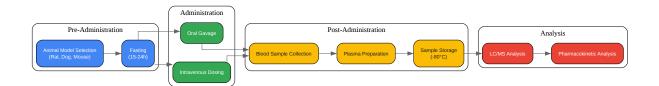
Sample Collection and Analysis

- · Blood Collection:
 - In rats, blood samples were collected via the jugular vein catheter. After each sample collection, the catheter was flushed with an equivalent volume of saline.
 - In mice, blood was collected at various time points (0, 4, 8, 9, 12, and 24 hours) via cardiac puncture under anesthesia into sodium EDTA tubes.[2]
- Plasma Preparation: Whole blood was centrifuged to prepare plasma samples.
- Sample Storage: Plasma samples were stored frozen at -80°C prior to analysis.
- Analytical Method: The concentration of AM-095 in plasma samples was determined using liquid chromatography/mass spectrometry (LC/MS).[2]

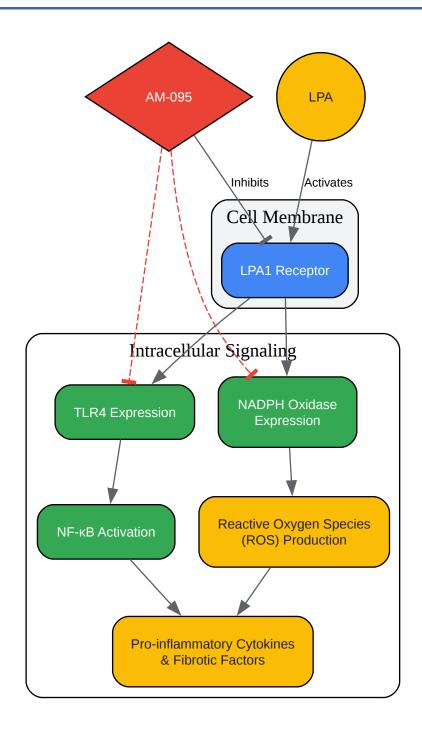
Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the pharmacokinetic studies of **AM-095 Sodium**.









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